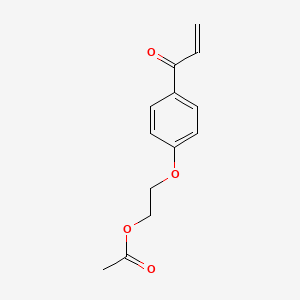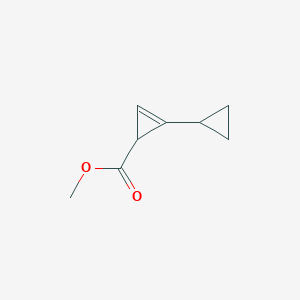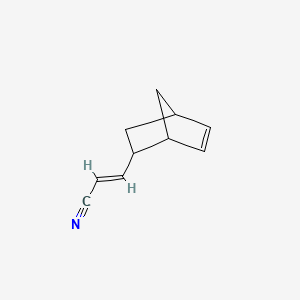
Chloromethyl 4-chlorononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 4-chlorononanoate typically involves the esterification of 4-chlorononanoic acid with chloromethyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
4-chlorononanoic acid+chloromethyl alcoholH₂SO₄chloromethyl 4-chlorononanoate+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Chloromethyl 4-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted esters, amides, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Chloromethyl 4-chlorononanoate has diverse applications in scientific research:
作用機序
The mechanism of action of chloromethyl 4-chlorononanoate involves the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The molecular targets include proteins, enzymes, and nucleic acids, which can result in altered cellular pathways and biological activities .
類似化合物との比較
Similar Compounds
Chloromethyl 4-chlorobenzoate: Similar structure but with a benzene ring instead of a nonane chain.
Chloromethyl 4-chlorobutanoate: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
Chloromethyl 4-chlorononanoate is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and influences its reactivity and applications . Its specific structure makes it suitable for specialized industrial and research applications that require longer-chain organochlorine compounds .
特性
CAS番号 |
80418-73-1 |
|---|---|
分子式 |
C10H18Cl2O2 |
分子量 |
241.15 g/mol |
IUPAC名 |
chloromethyl 4-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-9(12)6-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChIキー |
COADCZUXYCMGLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


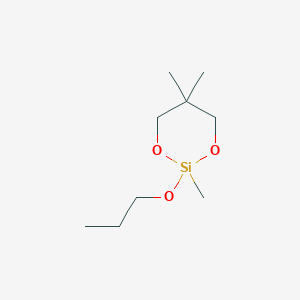


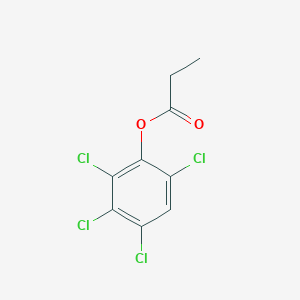
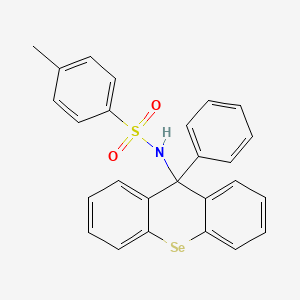

![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
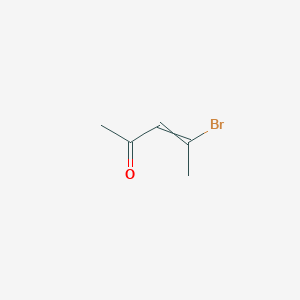


![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
